molecular formula C9H17BrO2 B13471022 3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane

3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane

Cat. No.: B13471022
M. Wt: 237.13 g/mol
InChI Key: VWUGBXNJLWRELX-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutane ring, which is further substituted with two methoxy groups and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of 1,1-dimethoxy-2,2-dimethylcyclobutane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carbonyl compounds.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive and can undergo nucleophilic substitution or elimination reactions. The methoxy groups can also participate in oxidation reactions, leading to the formation of carbonyl compounds. These reactions are facilitated by the electronic and steric properties of the cyclobutane ring and its substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

3-(bromomethyl)-1,1-dimethoxy-2,2-dimethylcyclobutane

InChI

InChI=1S/C9H17BrO2/c1-8(2)7(6-10)5-9(8,11-3)12-4/h7H,5-6H2,1-4H3

InChI Key

VWUGBXNJLWRELX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1(OC)OC)CBr)C

Origin of Product

United States

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